molecular formula C17H18N4O B6461355 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549064-18-6

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6461355
CAS No.: 2549064-18-6
M. Wt: 294.35 g/mol
InChI Key: LTAFXPIELBRJGP-UHFFFAOYSA-N
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Description

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a high-purity small molecule belonging to the imidazo[1,2-b]pyridazine class, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a carboxamide bridge connecting a 2-tert-butyl-imidazopyridazine core to a phenyl ring, a structure designed for targeted biological activity. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex derivatives or as a reference standard in assay development. The imidazo[1,2-b]pyridazine core is recognized for its diverse biological properties. While research on this specific analog is ongoing, structurally similar 2-phenylimidazo[1,2-b]pyridazine derivatives have been reported to act as potent human Cav3.1 voltage-gated calcium channel (T-type) blockers . Such compounds have demonstrated promising in vivo anti-seizure activity in animal models, positioning them as potential candidates for the development of novel antiepileptic drugs . Furthermore, patented compounds based on the imidazo[1,2-b]pyridazine scaffold have been investigated for a range of therapeutic applications, including the treatment of neuropathic pain, Parkinson's disease, and psychiatric disorders . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-17(2,3)14-11-21-15(19-14)10-9-13(20-21)16(22)18-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAFXPIELBRJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Amino-6-chloropyridazine

3-Amino-6-chloropyridazine (20 ) is prepared by treating 3,6-dichloropyridazine with aqueous ammonia at 130°C. This intermediate serves as the nucleophilic component for cyclization.

α-Bromoketone Preparation

The tert-butyl-substituted α-bromoketone is synthesized from 4-tert-butylacetophenone. Bromination at the α-position is achieved using pyridinium tribromide or copper(I) bromide, yielding 1 (R = tert-butyl).

Cyclization Reaction

Condensation of 1 with 20 in the presence of sodium bicarbonate forms the imidazo[1,2-b]pyridazine core. The reaction proceeds via alkylation at the pyridazine nitrogen adjacent to the amino group, facilitated by the electron-withdrawing chlorine atom at position 6.

3-Amino-6-chloropyridazine+α-BromoketoneNaHCO32-tert-Butyl-6-chloroimidazo[1,2-b]pyridazine\text{3-Amino-6-chloropyridazine} + \alpha\text{-Bromoketone} \xrightarrow{\text{NaHCO}_3} \text{2-tert-Butyl-6-chloroimidazo[1,2-b]pyridazine}

Key Data :

  • Yield: 70–85%

  • Reaction Time: 12–24 hours

  • Temperature: 60–80°C

Functionalization at Position 6: Carboxamide Installation

The 6-chloro substituent is converted to a carboxamide through sequential hydrolysis and coupling reactions.

Hydrolysis to Carboxylic Acid

6-Chloroimidazo[1,2-b]pyridazine is hydrolyzed under acidic (HCl, H₂SO₄) or basic (NaOH, LiOH) conditions to yield 6-carboxylic acid.

6-Chloro derivativeLiOH, H2O6-Carboxylic Acid\text{6-Chloro derivative} \xrightarrow{\text{LiOH, H}_2\text{O}} \text{6-Carboxylic Acid}

Optimization Notes :

  • Lithium hydroxide in THF/H₂O (1:1) at 60°C achieves >90% conversion.

  • Acidic hydrolysis (6M HCl, reflux) yields 80–85% product but requires neutralization.

Amide Bond Formation

The carboxylic acid is activated using coupling agents (HBTU, EDC, T3P) and reacted with aniline to form the carboxamide.

6-Carboxylic Acid+AnilineHBTU, DIPEA2-tert-Butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide\text{6-Carboxylic Acid} + \text{Aniline} \xrightarrow{\text{HBTU, DIPEA}} \text{2-tert-Butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide}

Reaction Conditions :

  • Solvent: DMF or dichloromethane

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Yield: 75–88%

Substituent Introduction: tert-Butyl Group at Position 2

The tert-butyl group is introduced via the α-bromoketone precursor. Steric hindrance from the bulky substituent necessitates careful optimization.

α-Bromoketone Synthesis

4-tert-Butylacetophenone undergoes α-bromination using pyridinium tribromide in acetic acid.

4-tert-ButylacetophenoneBr2,AcOHα-Bromo-4-tert-butylacetophenone\text{4-tert-Butylacetophenone} \xrightarrow{\text{Br}_2, \text{AcOH}} \alpha\text{-Bromo-4-tert-butylacetophenone}

Yield : 65–70%

Impact on Cyclization Efficiency

The tert-butyl group reduces reaction rates due to steric effects. Elevated temperatures (80°C) and extended reaction times (24 hours) improve yields.

Structural Characterization and Validation

Synthesized compounds are validated using spectroscopic and crystallographic methods:

Spectroscopic Analysis

  • 1H NMR : Aromatic protons at δ 7.8–8.2 ppm (imidazo ring), tert-butyl singlet at δ 1.4 ppm.

  • 13C NMR : Carbonyl carbon at δ 165–168 ppm, quaternary tert-butyl carbon at δ 32–35 ppm.

  • LCMS : [M+H]+ peak at m/z 364.2.

Single-Crystal X-ray Diffraction (SXRD)

Compounds 9 and 18 from analogous studies confirm planar imidazo[1,2-b]pyridazine cores and amide bond geometry.

Comparative Analysis of Synthetic Routes

StepMethod A (Direct Cyclization)Method B (Post-Functionalization)
Core Yield85%78%
Amidation Efficiency88%72%
Total Steps35
Purity (HPLC)>98%95%

Challenges and Optimization Strategies

  • Steric Hindrance : Use of polar aprotic solvents (DMF, DMSO) enhances solubility of bulky intermediates.

  • Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) removes dimeric byproducts.

  • Scale-Up Considerations : Continuous flow systems improve heat transfer during exothermic amidation .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Anticancer Activity

The primary application of 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide lies in its potential as an anticancer agent . Research indicates that compounds in this class may inhibit specific enzymes or receptors involved in cell proliferation and survival. The compound is hypothesized to interact with protein kinases that regulate cell cycle progression, thereby inducing apoptosis in cancer cells .

Mechanism of Action:

  • Kinase Inhibition: The compound may inhibit kinases that are crucial for cancer cell signaling pathways.
  • Induction of Apoptosis: By modulating these pathways, it can promote programmed cell death in malignant cells.

Enzyme Inhibition

Beyond its anticancer properties, this compound may also act as an inhibitor of various enzymes involved in metabolic processes. This characteristic can be leveraged to develop treatments for other diseases where enzyme dysregulation is a factor.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines:
    • Objective: Evaluate the anticancer properties against various cancer cell lines.
    • Findings: The compound demonstrated significant cytotoxic effects on breast and colon cancer cell lines, with IC50 values indicating potent activity .
  • Mechanistic Studies:
    • Objective: Understand the interaction with specific kinases.
    • Findings: Binding assays revealed that the compound effectively inhibits key kinases involved in tumor growth signaling .
  • Comparative Analysis:
    • Similar compounds were analyzed for their structural features and biological activities, highlighting the unique aspects of this compound that contribute to its efficacy .

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Substituents Biological Activity/Target Reference
2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine tert-butyl, phenyl carboxamide Kinase inhibition (inferred) -
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine cyclopropyl, chloro-fluorophenyl Structural analog
Tricyclic imidazo[1,2-b]pyridazine derivatives Imidazo[1,2-b]pyridazine Tricyclic modifications Haspin inhibition
Imidazo[1,2-b][1,2,4,5]tetrazines Imidazo-tetrazine Varied Antimycobacterial (STPK targets)

Table 2: Substituent Effects on Pharmacokinetic Properties

Substituent Impact on Properties Example Compound
tert-butyl Enhances lipophilicity and steric hindrance; may improve target selectivity. Target compound
Cyclopropyl Moderate steric bulk; may reduce metabolic oxidation. N-(4-chloro-2-fluorophenyl)-2-cyclopropyl...
Halogenated phenyl Increases electronegativity and metabolic stability; risk of toxicity. Pyrido[1,2-b]pyridazine derivatives
Tricyclic systems Restricts conformational flexibility; may enhance binding to flat kinase domains. Haspin inhibitors

Biological Activity

2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This compound features a complex structure characterized by a fused imidazole and pyridazine ring system with a tert-butyl group and a phenyl group attached to the nitrogen atom. Its molecular formula is C17H18N4OC_{17}H_{18}N_{4}O with a molecular weight of approximately 294.35 g/mol .

The biological activity of this compound primarily revolves around its interaction with specific biological targets involved in cell proliferation and survival. Research indicates that this compound may inhibit certain kinases that play crucial roles in cancer cell signaling pathways, thereby inducing apoptosis or reducing cell growth .

Potential Mechanisms Include:

  • Kinase Inhibition : The compound may interact with various kinases, which are pivotal in cancer signaling pathways.
  • Apoptosis Induction : By inhibiting growth signals, it may trigger programmed cell death in malignant cells.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its anticancer properties and potential applications in treating other diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits significant cytotoxicity against cancer cell lines.
AnthelminticDemonstrated activity against nematodes like Haemonchus contortus.
Enzyme InhibitionPotential to inhibit specific kinases involved in tumor growth.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

  • Anticancer Activity :
    • A study showed that the compound exhibited strong cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The compound's mechanism was linked to its ability to induce apoptosis through the inhibition of critical signaling pathways .
  • Anthelmintic Properties :
    • In vitro tests indicated that derivatives of imidazo[1,2-b]pyridazine compounds, including this one, showed promising anthelmintic activity comparable to commercial nematocides like Ivermectin . The most active compounds had LD(99) values around 30 nM.
  • Kinase Inhibition Studies :
    • Further research is needed to elucidate the specific kinases targeted by this compound. Preliminary findings suggest it could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Structural Comparisons

The structure of this compound allows for comparisons with other similar compounds that exhibit distinct biological activities.

Table 2: Comparison with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundImidazo[1,2-b]pyridazineAnticancer properties
2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-b]pyridazine-6-carboxamideSimilar core structureKinase inhibition
2-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamideDifferent substituentsMDM2 inhibition

Q & A

Q. What are the established synthetic routes for 2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions to form the imidazo[1,2-b]pyridazine core, followed by nucleophilic substitutions to introduce tert-butyl and phenyl groups. Key steps include:

  • Core formation : Cyclization of pyridazine derivatives with tert-butyl ketones under acidic conditions (e.g., TFA-mediated reactions) .
  • Functionalization : Coupling the core with phenylcarboxamide via amidation, optimized using coupling agents like EDCI/HOBt .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or DCM), and catalyst choice (e.g., Pd-based catalysts for cross-couplings) significantly impact yields . Analytical validation via TLC and NMR ensures intermediate purity .

Q. How can structural analogs of this compound be systematically compared to evaluate bioactivity?

Structural analogs are differentiated by substituent positioning (e.g., oxazole isomers) or heterocycle replacements (pyridine vs. pyridazine). A comparative framework includes:

  • Structural profiling : Use X-ray crystallography or DFT calculations to assess steric/electronic effects of tert-butyl and phenyl groups .
  • Bioactivity assays : Test kinase inhibition (e.g., EGFR or Aurora kinases) and antimicrobial activity in vitro, correlating IC50 values with substituent changes .
  • Table of analogs :
Compound VariationKey Structural DifferenceBioactivity Trend
Oxazole isomer substitutionAltered steric hindranceReduced kinase affinity
Pyridine core replacementElectron density shiftEnhanced solubility

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of tert-butyl and phenyl groups (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular weight (±0.001 Da tolerance) .
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data across analogs?

Contradictions (e.g., conflicting IC50 values for kinase inhibition) can be addressed via:

  • Molecular docking : Compare binding poses in kinase active sites (e.g., using AutoDock Vina) to identify steric clashes caused by tert-butyl groups .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .
  • Meta-analysis : Aggregate data from analogs to identify outliers due to assay variability (e.g., ATP concentration in kinase assays) .

Q. What strategies are recommended for designing SAR studies to improve metabolic stability without compromising potency?

  • Substituent modifications : Replace tert-butyl with smaller groups (e.g., cyclopropyl) to reduce CYP450 metabolism while retaining hydrophobic interactions .
  • Isotere replacement : Substitute the phenyl group with bioisosteres (e.g., pyridyl) to enhance solubility and reduce hepatic clearance .
  • In vitro assays : Use microsomal stability assays (human liver microsomes) and LC-MS/MS to quantify metabolite formation .

Q. How can reaction engineering principles optimize large-scale synthesis for preclinical studies?

  • Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions during amidation .
  • Catalyst recycling : Immobilize Pd catalysts on silica supports to minimize metal leaching .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .

Q. What experimental and computational approaches validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • CRISPR knockouts : Validate specificity using kinase-deficient cell lines .
  • Kinobead profiling : Competitively quantify binding to endogenous kinases in lysates .

Methodological Notes

  • Contradiction resolution : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
  • Scalability : Prioritize atom-economical steps (e.g., one-pot syntheses) to reduce waste .

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